1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid
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Overview
Description
1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, a hydroxy group, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromophenylacetic acid, which is then subjected to various reactions to introduce the thiazole and pyrazole rings. The reaction conditions often involve the use of reagents such as bromine, sodium hydroxide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom may result in various substituted derivatives .
Scientific Research Applications
1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- Hydrazine-coupled pyrazole derivatives
Uniqueness
1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
84968-74-1 |
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Molecular Formula |
C15H12BrN3O3S |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
2-[2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H12BrN3O3S/c1-8-11(6-13(20)21)14(22)19(18-8)15-17-12(7-23-15)9-2-4-10(16)5-3-9/h2-5,7,18H,6H2,1H3,(H,20,21) |
InChI Key |
FNKJIOKWIWZYBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)CC(=O)O |
Origin of Product |
United States |
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